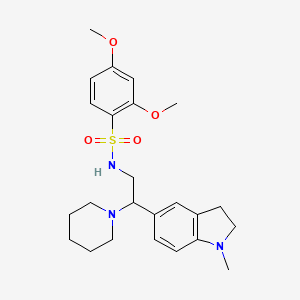
1-Benzyl-3,5-dimethylpiperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3,5-dimethylpiperidin-4-amine is a chemical compound with the molecular formula C14H22N2 . It is a solid substance with a molecular weight of 218.34 .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H22N2/c1-11-8-16(9-12(2)14(11)15)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
This compound is a solid substance . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found .科学的研究の応用
Synthesis and Stereochemistry
1-Benzyl-3,5-dimethylpiperidin-4-amine is involved in the synthesis of complex chemical structures. It has been used in the synthesis of N-benzylated 3,5-diakyl-2,6-diarylpiperidin-4-ones, characterized by their chair conformation with an equatorial orientation of all substituents. This was confirmed through analytical and spectral (IR, 1H and 13C NMR) interpretations, as well as single-crystal X-ray diffraction (Dindulkar, Parthiban, Puranik, & Jeong, 2012).
Chemical Reactivity and Interaction
This compound demonstrates distinct chemical reactivity. For example, it undergoes cyclization with model amines to form N-substituted 2,3,4,5-tetramethylpyrroles. This chemical process plays a significant role in protein crosslinking and formation of pyrrolyl derivatives in vivo, providing insights into the pathogenesis of neurofilament accumulation in neuropathies (Anthony, Boekelheide, Anderson, & Graham, 1983).
Catalysis and Ligand Activity
In catalysis, this compound is used to create amino alcohols for catalytic ligands, facilitating the enantioselective addition of diethylzinc to aldehydes. The process showcases the potential of this compound in enhancing the efficiency and selectivity of catalytic reactions (Vidal‐Ferran, Bampos, Moyano, Pericàs, Riera, & Sanders, 1998).
Amidination and Guanidine Synthesis
In organic synthesis, this compound is utilized for the amidination of primary and secondary amines, leading to the production of guanidines. This showcases its role in facilitating complex organic transformations, which can be pivotal in pharmaceutical and synthetic chemistry (Solodenko, Bröker, Messinger, Schön, & Kirschning, 2006).
Molecular Probes and Receptor Research
This compound is integral in creating molecular probes for receptors. It's used in synthesizing functionalized congeners of 1,4-dihydropyridines, acting as antagonists at human A3 adenosine receptors. This highlights its application in biochemistry and molecular biology for understanding receptor binding and function (Li, Chang, Ji, Melman, & Jacobson, 1999).
Safety and Hazards
特性
IUPAC Name |
1-benzyl-3,5-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11-8-16(9-12(2)14(11)15)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEQIRVXRYJFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1N)C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723308-54-1 |
Source


|
| Record name | 1-benzyl-3,5-dimethylpiperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-chloro-5-methyl-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B3014868.png)


![4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile](/img/structure/B3014872.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B3014874.png)

![Methyl 5-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B3014878.png)
![(E)-5-((E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3014882.png)
![3-benzyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3014884.png)
![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diethylacetamide](/img/structure/B3014885.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B3014886.png)



